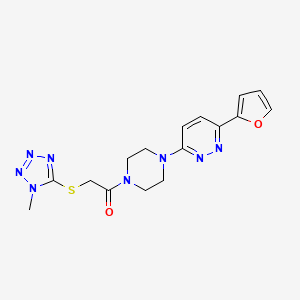

1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Description

This compound is a structurally complex molecule featuring a piperazine core linked to a pyridazine ring substituted with a furan-2-yl group at the 6-position. The ethanone moiety is further functionalized with a thioether bridge connected to a 1-methyl-1H-tetrazol-5-yl group. This architecture combines heterocyclic motifs known for diverse biological activities, including antimicrobial, antiproliferative, and receptor-targeting properties . The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the furan-pyridazine system may contribute to π-π stacking interactions in target binding .

Properties

IUPAC Name |

1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8O2S/c1-22-16(19-20-21-22)27-11-15(25)24-8-6-23(7-9-24)14-5-4-12(17-18-14)13-3-2-10-26-13/h2-5,10H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCXCMKZXHVQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a furan ring, a pyridazine moiety, and a piperazine unit. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down as follows:

| Component | Description |

|---|---|

| Furan Ring | Contributes to the compound's reactivity and biological interactions. |

| Pyridazine Moiety | Known for its role in various biological activities, including antimicrobial and anticancer effects. |

| Piperazine Unit | Often associated with psychoactive properties and receptor interactions. |

| Tetrazole Group | Enhances the compound's solubility and may influence its pharmacokinetic properties. |

Antimicrobial Properties

Research indicates that compounds containing furan and pyridazine rings often exhibit antimicrobial activity. The presence of these moieties in 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone suggests potential effectiveness against various pathogens. A study highlighted that derivatives of similar structures demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The structural components of this compound may also contribute to anticancer properties. Studies have shown that pyridazine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar configurations have been tested for their ability to induce apoptosis in tumor cells, demonstrating IC50 values in the low micromolar range . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

Neuropharmacological Effects

The piperazine unit is known for modulating neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound may interact with these receptors, potentially offering therapeutic avenues for neurodegenerative disorders or psychiatric conditions . The modulation of dopamine D3 receptors has been specifically noted, indicating possible applications in treating conditions like schizophrenia or Parkinson's disease.

The exact mechanism of action for 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors, leading to altered signaling pathways that mediate its biological effects. This interaction could involve competitive inhibition or allosteric modulation depending on the target protein.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Antimicrobial Efficacy : A study on pyridazine derivatives showed significant inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various strains, suggesting a promising avenue for developing new antibiotics.

- Cytotoxicity in Cancer Cells : Research on structurally similar compounds demonstrated IC50 values as low as 5 µM against breast cancer cell lines, indicating strong potential for further development as anticancer agents.

- Neuropharmacological Assessment : In vivo studies indicated that compounds with similar piperazine structures exhibited anxiolytic effects in rodent models, supporting their therapeutic potential in anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituent variations, and biological activities. Below is a detailed analysis supported by synthesis, characterization, and activity data from the evidence:

Piperazine/Tetrazole Derivatives

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (): Key Differences: Replaces the pyridazine-furan core with a simple aryl-tetrazole and substitutes piperazine with piperidine. Piperidine’s reduced flexibility compared to piperazine may limit conformational adaptability . Synthesis: Uses chloroacetyl chloride and piperidine in acetonitrile, a method adaptable to the target compound’s synthesis .

- 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (): Key Differences: Incorporates an allyl group on the piperazine nitrogen, enhancing lipophilicity. The absence of the pyridazine-furan moiety simplifies the structure. Activity: Demonstrated potent antimicrobial activity, suggesting that allyl substituents may improve membrane penetration. However, the target compound’s pyridazine-furan system could offer additional binding sites for specificity . Characterization: Confirmed via FT-IR, NMR, and HSQC, methodologies applicable to the target compound’s analysis .

Thioether-Linked Tetrazole Derivatives

- 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (): Key Differences: Replaces the methyltetrazole with phenylsulfonyl groups and uses a phenylsulfonyl-piperazine core. Antiproliferative activity noted in analogs suggests shared mechanisms via piperazine-tetrazole interactions . Synthesis: Involves bromoethanone intermediates reacting with tetrazole thiols, a pathway relevant to the target compound’s thioether formation .

Heterocyclic Core Modifications

- 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone (): Key Differences: Substitutes pyridazine-furan with a thiophene group and fluorophenyl-tetrazole. Activity: Thiophene’s electron-rich nature may alter binding compared to furan’s oxygen-based interactions. Fluorine’s electronegativity could enhance metabolic stability, paralleling the methyl group’s role in the target compound .

- Triazolo-Thiazole Ethanones (): Key Differences: Replaces pyridazine-furan with triazolo-thiazole cores.

Structural and Activity Comparison Table

Key Research Findings

- Synthetic Flexibility: The target compound’s synthesis could adapt methods from –3, such as nucleophilic substitution of bromoethanone intermediates with tetrazole thiols .

- Bioactivity Predictions : The methyltetrazole-thioether may enhance lipophilicity and membrane permeability compared to oxygen-linked analogs. The pyridazine-furan system’s conjugated structure could target enzymes requiring aromatic stacking (e.g., kinases) .

- Characterization Challenges: Complex NMR splitting patterns due to the piperazine and pyridazine protons require advanced techniques like HSQC or NOESY for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.